![molecular formula C35H53I2N9O16 B12397621 [3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
[3,5 Diiodo-Tyr7] Peptide T
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,5 Diiodo-Tyr7] Peptide T is a derivative of threonine, an amino acid. It is a synthetic peptide that has been modified by the addition of iodine atoms at the 3 and 5 positions of the tyrosine residue at the seventh position in the peptide sequence . This compound is primarily used in scientific research and has shown potential in various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,5 Diiodo-Tyr7] Peptide T involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Iodination: The tyrosine residue at the seventh position is iodinated at the 3 and 5 positions using iodine and an oxidizing agent.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .
Types of Reactions:
Oxidation: The iodine atoms in this compound can undergo oxidation reactions, potentially altering the peptide’s structure and function.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products:
Oxidation: Oxidized forms of the peptide.
Substitution: Peptides with substituted functional groups.
Hydrolysis: Smaller peptide fragments or individual amino acids.
科学的研究の応用
[3,5 Diiodo-Tyr7] Peptide T has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in modulating biological processes, such as hormone secretion and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its ability to influence muscle performance and recovery.
Industry: Utilized in the development of ergogenic supplements and other health-related products.
作用機序
The mechanism of action of [3,5 Diiodo-Tyr7] Peptide T involves its interaction with specific molecular targets in the body. The iodinated tyrosine residue may influence the peptide’s binding affinity to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can affect anabolic hormone secretion and muscle metabolism .
類似化合物との比較
[3,5 Diiodo-Tyr7] Peptide S: Another iodinated peptide with similar structural modifications.
[3,5 Diiodo-Tyr7] Peptide R: A related peptide with different amino acid sequences but similar iodination patterns.
Uniqueness: [3,5 Diiodo-Tyr7] Peptide T is unique due to its specific sequence and iodination pattern, which confer distinct biological and chemical properties. Its ability to modulate hormone secretion and muscle performance sets it apart from other similar compounds .
特性
分子式 |
C35H53I2N9O16 |
|---|---|
分子量 |
1109.7 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12+,13+,14+,15+,19-,20-,21-,23-,24-,25-,26-/m0/s1 |
InChIキー |
BZEMHZCBNZMGFO-JKCKAFQXSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


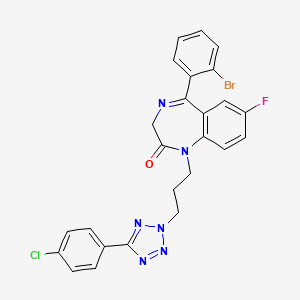
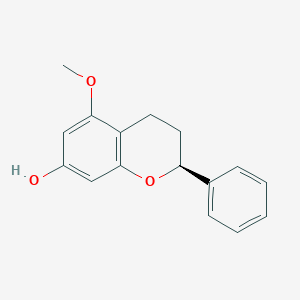
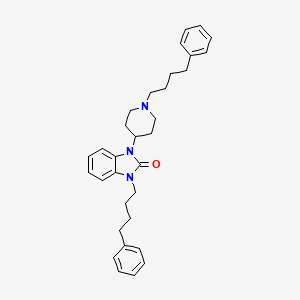
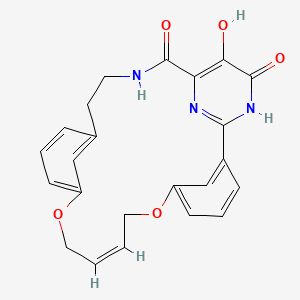

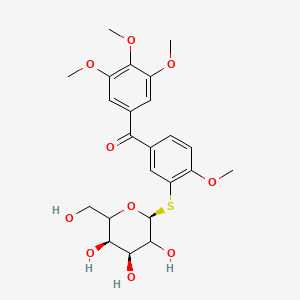
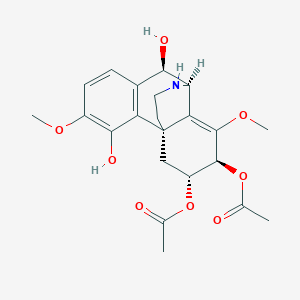
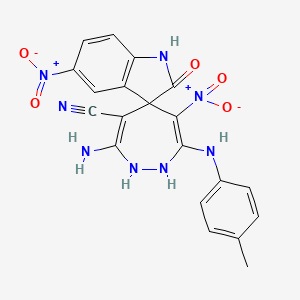
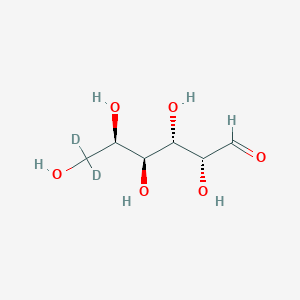
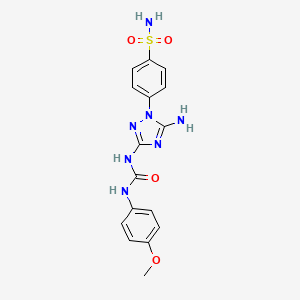
![tert-butyl N-(trideuteriomethyl)-N-[2-(trideuteriomethylamino)ethyl]carbamate](/img/structure/B12397595.png)
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
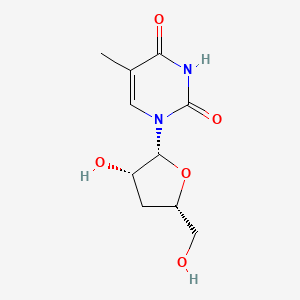
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)
